H4PteGlu5 Exhibits 130-Fold Higher Affinity than Monoglutamate for Human Mitochondrial C1-THF Synthase
H4PteGlu5 demonstrates a dramatically lower Km (3.6 µM) compared to monoglutamate (>500 µM) for human mitochondrial C1-THF synthase, indicating superior substrate binding [1].
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | Km = 3.6 µM |
| Comparator Or Baseline | Monoglutamate (H4PteGlu1): Km > 500 µM |
| Quantified Difference | >130-fold lower Km |
| Conditions | Recombinant human mitochondrial C1-THF synthase, (6R,S)-H4-PteGlun substrates, steady-state kinetics |
Why This Matters
Procurement of the correct polyglutamate length is essential for accurately modeling physiological substrate affinity in mitochondrial one-carbon metabolism.
- [1] Walkup, A. S., & Appling, D. R. (2005). Enzymatic characterization of human mitochondrial C1-tetrahydrofolate synthase. Archives of Biochemistry and Biophysics, 442(2), 196-205. DOI: 10.1016/j.abb.2005.08.007 View Source
